molecular formula C14H11Cl B12580236 9-Chloro-9-methyl-9H-fluorene CAS No. 188541-54-0

9-Chloro-9-methyl-9H-fluorene

Katalognummer: B12580236
CAS-Nummer: 188541-54-0
Molekulargewicht: 214.69 g/mol
InChI-Schlüssel: FGIWPZUPDXFHNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Chloro-9-methyl-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by a chlorine atom and a methyl group attached to the ninth carbon of the fluorene structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-9-methyl-9H-fluorene typically involves the chlorination of 9-methyl-9H-fluorene. One common method includes the reaction of 9-methyl-9H-fluorene with a chlorinating agent such as phosphorus trichloride (PCl3) in the presence of a base like n-butyllithium. The reaction is carried out under an inert atmosphere at low temperatures to ensure the selective chlorination at the ninth position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving controlled reaction conditions and purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

9-Chloro-9-methyl-9H-fluorene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or ammonia can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted fluorenes, while oxidation and reduction can lead to the formation of fluorenone or fluorene derivatives .

Wissenschaftliche Forschungsanwendungen

9-Chloro-9-methyl-9H-fluorene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 9-Chloro-9-methyl-9H-fluorene involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the derivative of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-Chloro-9-methyl-9H-fluorene is unique due to the presence of both a chlorine atom and a methyl group at the ninth position, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Eigenschaften

CAS-Nummer

188541-54-0

Molekularformel

C14H11Cl

Molekulargewicht

214.69 g/mol

IUPAC-Name

9-chloro-9-methylfluorene

InChI

InChI=1S/C14H11Cl/c1-14(15)12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9H,1H3

InChI-Schlüssel

FGIWPZUPDXFHNM-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.